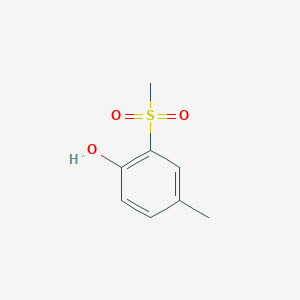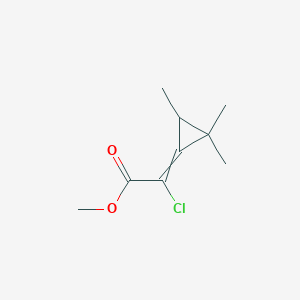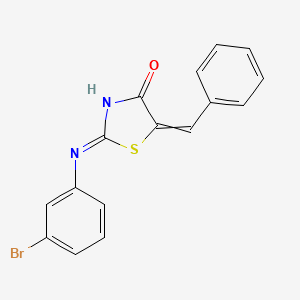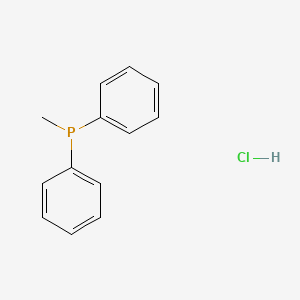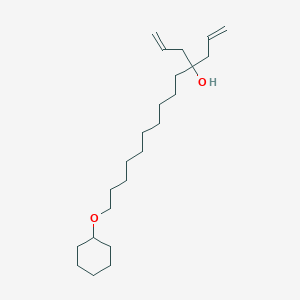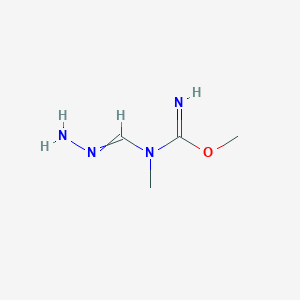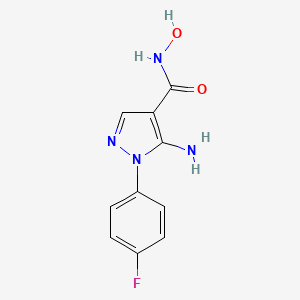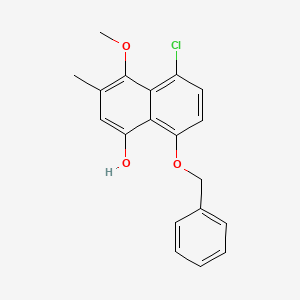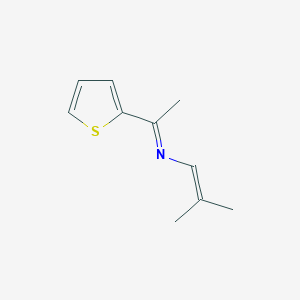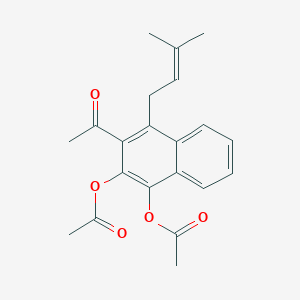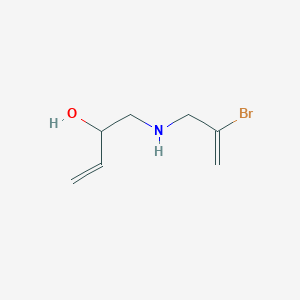
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol is a chemical compound with the molecular formula C7H12BrNO. It is known for its unique structure, which includes a bromine atom attached to a prop-2-enylamino group and a but-3-en-2-ol moiety .
Méthodes De Préparation
The synthesis of 1-(2-Bromoprop-2-enylamino)but-3-en-2-ol typically involves the reaction of 2-bromo-1-propene with but-3-en-2-ol in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoprop-2-enylamino)but-3-en-2-ol involves the interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its interaction with proteins, DNA, and other cellular components .
Comparaison Avec Des Composés Similaires
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol can be compared with similar compounds such as:
1-(2-Chloroprop-2-enylamino)but-3-en-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoprop-2-enylamino)but-3-en-2-ol: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroprop-2-enylamino)but-3-en-2-ol: Similar structure but with a fluorine atom instead of bromine.
Propriétés
Numéro CAS |
90009-28-2 |
|---|---|
Formule moléculaire |
C7H12BrNO |
Poids moléculaire |
206.08 g/mol |
Nom IUPAC |
1-(2-bromoprop-2-enylamino)but-3-en-2-ol |
InChI |
InChI=1S/C7H12BrNO/c1-3-7(10)5-9-4-6(2)8/h3,7,9-10H,1-2,4-5H2 |
Clé InChI |
OLYDOLDWICZMQD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CNCC(=C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


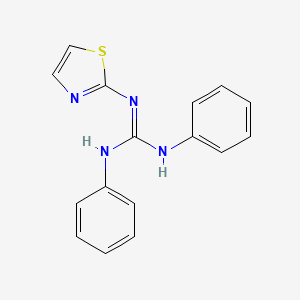
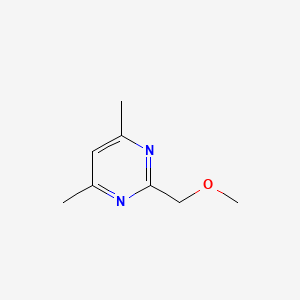
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
